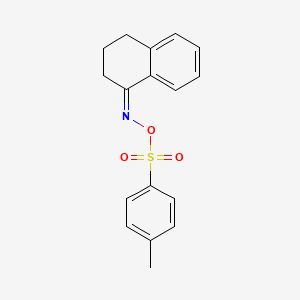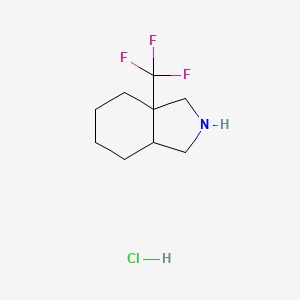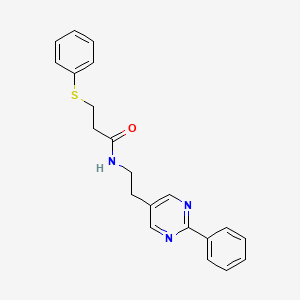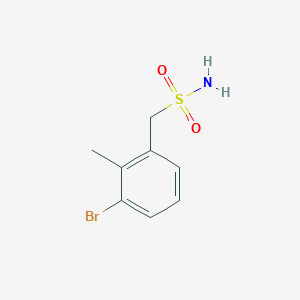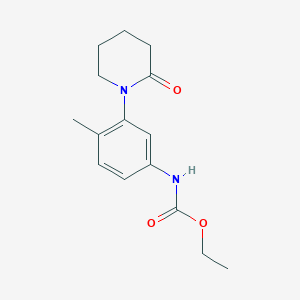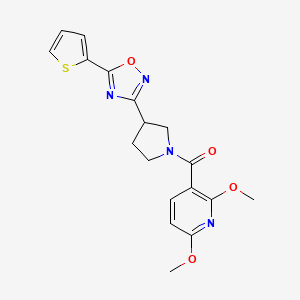
(2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research focusing on the synthesis and biological screening of compounds featuring pyridine, oxadiazole, and thiophene moieties has shown promising antimicrobial, antimycobacterial, and antitumor activities. These studies underline the potential of structurally complex molecules in drug development and disease treatment:
- A study detailed the synthesis of nicotinic acid hydrazide derivatives, showcasing antimicrobial and antimycobacterial activity. These compounds, similar in complexity to the query compound, highlight the potential for discovering new therapeutic agents (R.V.Sidhaye et al., 2011).
- Research on organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar pyrrolidin-1-yl)methanone structures demonstrated significant antimicrobial activities. This suggests that incorporating metal complexes could enhance biological efficacy (H. Singh et al., 2016).
Chemical Synthesis and Characterization
Studies on the synthesis, characterization, and theoretical analysis of compounds incorporating thiophene and pyrrolidin-1-yl)methanone structures have provided insights into their chemical properties and potential applications:
- The creation of novel organotin(IV) complexes showcases the versatility of these structures in forming stable, biologically active compounds. This underscores the potential for complex molecules like the query compound in creating new materials with specific properties (H. Singh et al., 2016).
- Research on isomorphous structures featuring thiophene and pyridine groups emphasizes the role of molecular structure in determining the physical and chemical properties of compounds. This could be relevant for designing materials with specific functionalities (V. Rajni Swamy et al., 2013).
Drug Design and Molecular Docking
Investigations into the drug-likeness and molecular docking of derivatives similar to the query compound have highlighted the importance of structural design in drug development:
- A study on dihydropyrrolone conjugates explored their in silico drug-likeness and in vitro microbial investigation, illustrating the process of evaluating compound potentials as therapeutic agents. This approach could be applied to evaluate the query compound's suitability for drug development (K. Pandya et al., 2019).
特性
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-24-14-6-5-12(16(19-14)25-2)18(23)22-8-7-11(10-22)15-20-17(26-21-15)13-4-3-9-27-13/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTKDLXRLYPBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethoxypyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)
![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)
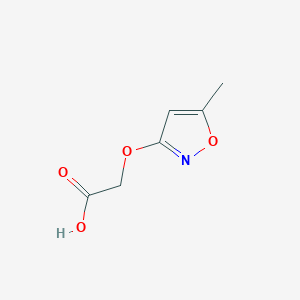

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2935491.png)
![3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine](/img/structure/B2935492.png)

